molecular formula C22H21N3OS B2690773 (E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 1321695-46-8

(E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2690773
CAS No.: 1321695-46-8
M. Wt: 375.49
InChI Key: UCMJBJJKFNUUQP-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound characterized by its unique structure, which includes a thiazole ring, an acrylonitrile group, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.

    Substitution Reactions: The thiazole ring is then functionalized with the 4-ethoxyphenyl group through a nucleophilic substitution reaction.

    Acrylonitrile Addition: The acrylonitrile group is introduced via a Knoevenagel condensation reaction between the thiazole derivative and malononitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

(E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of biological pathways and interactions.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-((2,5-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
  • (E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
  • (E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-methylphenyl)thiazol-2-yl)acrylonitrile

Uniqueness

The uniqueness of (E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

(E)-3-(2,5-dimethylanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-4-26-19-9-7-17(8-10-19)21-14-27-22(25-21)18(12-23)13-24-20-11-15(2)5-6-16(20)3/h5-11,13-14,24H,4H2,1-3H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMJBJJKFNUUQP-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.